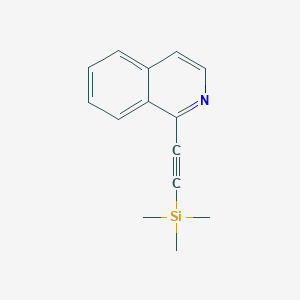

1-((Trimethylsilyl)ethynyl)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .

Synthesis Analysis

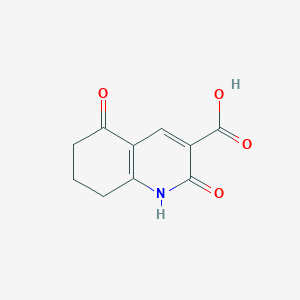

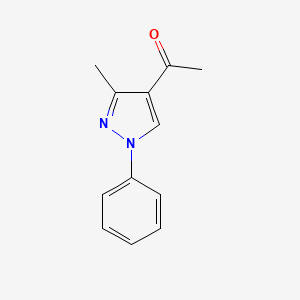

The synthesis of isoquinoline derivatives, including 1-((Trimethylsilyl)ethynyl)isoquinoline, has been reported in the literature . A series of 1,2,3-triazole derivatives were synthesized through a copper-catalyzed click reaction .Molecular Structure Analysis

The molecular structure of 1-((Trimethylsilyl)ethynyl)isoquinoline consists of an isoquinoline moiety with a trimethylsilyl ethynyl group attached . The molecule has a molar refractivity of 76.6±0.4 cm³ .Chemical Reactions Analysis

While specific chemical reactions involving 1-((Trimethylsilyl)ethynyl)isoquinoline are not detailed in the search results, the compound’s structure suggests it could participate in reactions typical of isoquinolines and ethynyl compounds .Physical And Chemical Properties Analysis

1-((Trimethylsilyl)ethynyl)isoquinoline has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±24.0 °C at 760 mmHg, and a flash point of 153.5±22.9 °C . It has a polar surface area of 13 Ų and a molar volume of 233.8±5.0 cm³ .Aplicaciones Científicas De Investigación

Iridium-Catalyzed Addition Reactions

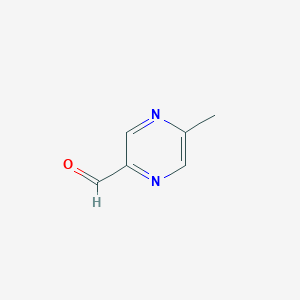

Iridium complexes catalyze the addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, producing 1-trimethylsilylethynyl-1,2-dihydroisoquinolines with good to high yields. This process offers a synthetic route for the functionalization of isoquinoline derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).

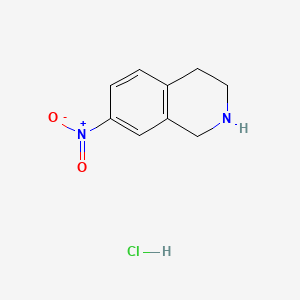

Regiospecific Synthesis of Isoquinoline Alkaloids

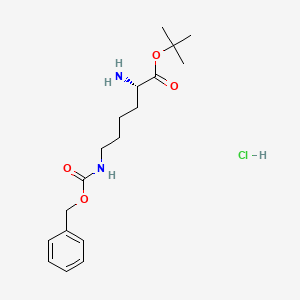

The trimethylsilyl group serves as an effective activating group for the Pictet-Spengler reaction, controlling regiochemistry in the synthesis of tetrahydroisoquinoline derivatives. This method enables the regiospecific synthesis of 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the utility of trimethylsilyl groups in isoquinoline alkaloid synthesis (Miller & Tsang, 1988).

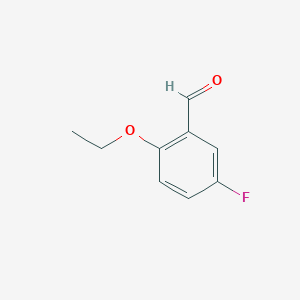

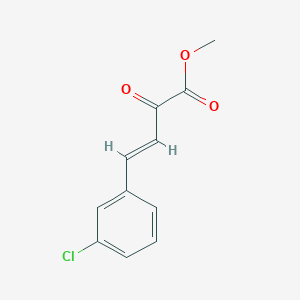

Synthesis of Ethyl 1-(2-Oxoalkyl)-1,2-Dihydroisoquinoline-2-Carboxylates

A method for synthesizing ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers has been developed. The resulting products can be further cyclized to yield pyrido[2,1-a]isoquinoline derivatives, showcasing a pathway for the construction of complex isoquinoline frameworks (Wada, Nakatani, & Akiba, 1983).

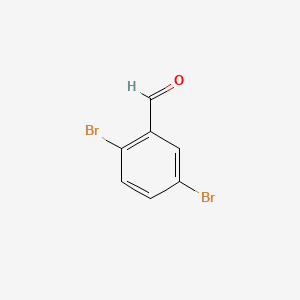

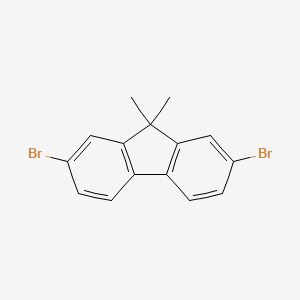

Insertion of Isocyanides into N-Si Bonds

A study revealed that trimethylsilyl chloride acts as an efficient activating agent for azines in isocyanide-based reactions, which involve a key insertion step of isocyanide into an N-Si bond. This process leads to the formation of various α-substituted dihydroazines, offering a route for the development of compounds with potential anti-parasitic properties (Luque et al., 2019).

Propiedades

IUPAC Name |

2-isoquinolin-1-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIUBLLCEWITIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517603 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Trimethylsilyl)ethynyl)isoquinoline | |

CAS RN |

86521-10-0 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.